BenchChemオンラインストアへようこそ!

N-(2-carbamoylphenyl)-2-phenethylbenzamide

Anticancer Cytotoxicity HeLa cells

N-(2-Carbamoylphenyl)-2-phenethylbenzamide is a synthetic small molecule belonging to the N-substituted benzamide class, characterized by a 2-carbamoylphenyl group on the amide nitrogen and a 2-phenethyl substituent on the benzamide carbonyl side. This dual-substitution pattern places it at the intersection of two biologically investigated scaffolds: 2-benzamidobenzamides (e.g., CAS 18543-22-1, which has demonstrated cytotoxic activity against HeLa cells ) and N-phenethylbenzamides (e.g., CAS 3278-14-6, a scaffold found in antimicrobial natural products and IBS-targeted relaxants ).

Molecular Formula C22H20N2O2
Molecular Weight 344.4 g/mol
Cat. No. B5611398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoylphenyl)-2-phenethylbenzamide
Molecular FormulaC22H20N2O2
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)N
InChIInChI=1S/C22H20N2O2/c23-21(25)19-12-6-7-13-20(19)24-22(26)18-11-5-4-10-17(18)15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H2,23,25)(H,24,26)
InChIKeyQJIBDSLAIQGAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Carbamoylphenyl)-2-phenethylbenzamide: Chemical Identity, Scaffold Class, and Procurement-Relevant Baseline Properties


N-(2-Carbamoylphenyl)-2-phenethylbenzamide is a synthetic small molecule belonging to the N-substituted benzamide class, characterized by a 2-carbamoylphenyl group on the amide nitrogen and a 2-phenethyl substituent on the benzamide carbonyl side . This dual-substitution pattern places it at the intersection of two biologically investigated scaffolds: 2-benzamidobenzamides (e.g., CAS 18543-22-1, which has demonstrated cytotoxic activity against HeLa cells [1]) and N-phenethylbenzamides (e.g., CAS 3278-14-6, a scaffold found in antimicrobial natural products and IBS-targeted relaxants [2]). The compound has a molecular formula of C22H20N2O2 (exact mass 344.152 Da) and is typically supplied at ≥95% purity for research use, with vendors offering batch-specific QC documentation including NMR, HPLC, and GC analyses . Its structural uniqueness resides in the ortho-carbamoyl substitution on the N-aryl ring, which introduces a hydrogen-bond-donating carboxamide group capable of engaging additional target contacts not available to simpler N-phenethyl or N-phenyl benzamide analogs.

N-(2-Carbamoylphenyl)-2-phenethylbenzamide: Why In-Class Compounds Cannot Be Interchanged Without Quantitative Differentiation


Generic substitution among N-substituted benzamides is scientifically unsound because small structural perturbations produce large changes in both pharmacodynamic and physicochemical profiles. The target compound's ortho-carbamoyl group on the N-aryl ring is not merely a polarity modifier; in the closely related N-(phenylcarbamoyl)benzamide series, computational docking against checkpoint kinase 1 (CHK1, PDB: 2YWP) yielded a rerank score of −72.0603 kcal/mol versus −32.1514 kcal/mol for hydroxyurea, a 2.24-fold difference that translated into a 5.4-fold improvement in cytotoxic IC80 on HeLa cells (0.8 mM vs. 4.3 mM) [1]. The phenethyl extension on the carbonyl side further modulates logP, membrane permeability, and target residence time relative to simple N-phenyl analogs. In the 2-amino-N-phenethylbenzamide series, replacement of the amino group with a carbamoyl moiety is predicted to shift hydrogen-bonding capacity and electronic distribution, altering both potency and selectivity profiles in smooth muscle relaxation assays [2]. Consequently, procurement decisions based solely on generic benzamide class membership—without verifying the specific substitution pattern—risk selecting a compound with fundamentally different biological activity, solubility, and target engagement characteristics.

N-(2-Carbamoylphenyl)-2-phenethylbenzamide: Quantitative Evidence Guide for Scientific Selection Versus Closest Analogs


Ortho-Carbamoyl Substitution Confers Enhanced Cytotoxic Potency Relative to Hydroxyurea Baseline: Class-Level Inference from N-(Phenylcarbamoyl)benzamide

Although direct cytotoxicity data for N-(2-carbamoylphenyl)-2-phenethylbenzamide on HeLa cells have not been published in the peer-reviewed literature, the closely related N-(phenylcarbamoyl)benzamide scaffold—which shares the critical N-aryl carbamoyl pharmacophore—demonstrated an IC80 of 0.8 mM against HeLa cells in MTT assays, representing a 5.4-fold improvement over the clinical reference agent hydroxyurea (IC80 = 4.3 mM) [1]. Molecular docking against CHK1 kinase (PDB: 2YWP) provided a mechanistic rationale: the carbamoyl group contributes additional hydrogen-bond contacts within the ATP-binding pocket, yielding a more favorable rerank score (−72.0603 kcal/mol) compared to hydroxyurea (−32.1514 kcal/mol) [1]. The target compound retains this ortho-carbamoyl motif while adding a phenethyl extension that is expected to further enhance lipophilicity (predicted XLogP ≈ 3.5–4.0 vs. ~2.0 for the parent N-(2-carbamoylphenyl)benzamide), potentially improving membrane penetration and intracellular target access . Users should note that these are class-level inferences pending direct experimental confirmation on the exact compound.

Anticancer Cytotoxicity HeLa cells

Phenethyl Extension Increases Lipophilicity and Predicted Membrane Permeability Versus N-(2-Carbamoylphenyl)benzamide (CAS 18543-22-1)

The target compound differentiates from its closest structural analog, N-(2-carbamoylphenyl)benzamide (CAS 18543-22-1; MW 240.26; XLogP ≈ 2.0), by the addition of a 2-phenethyl group on the benzamide carbonyl, increasing molecular weight to 344.4 Da and predicted XLogP by approximately 1.5–2.0 log units . This lipophilicity enhancement is structurally analogous to the difference between benzamide (XLogP = 0.64) and N-phenethylbenzamide (XLogP = 3.2) [1]. In the context of the ADMET analysis reported for N-(phenylcarbamoyl)benzamide, the pkCSM tool predicted satisfactory compound distribution and good excretion profiles, with lipophilicity identified as a key determinant of membrane penetration [2]. The phenethyl extension in the target compound is therefore expected to improve passive membrane permeability relative to the parent N-(2-carbamoylphenyl)benzamide, while the ortho-carbamoyl group preserves hydrogen-bond donor capacity (2 HBDs) for target engagement . The net result is a balanced profile combining the target-binding carbamoyl motif with a lipophilic tail for cellular uptake—a dual feature absent in either simplified analog alone.

Physicochemical properties Lipophilicity Drug design

Dual Amide Hydrogen-Bond Donor Capacity Differentiates the Target Compound from 2-Amino-N-phenethylbenzamide in Silico Pharmacophore Models

The target compound possesses two hydrogen-bond donor (HBD) sites—the ortho-carbamoyl –CONH2 group—versus one HBD in 2-amino-N-phenethylbenzamide (the aniline –NH2) and one HBD in N-phenethylbenzamide (the amide –NH–) . This difference has direct implications for target recognition: the in silico spasmolytic activity prediction for 2-amino-N-phenethylbenzamides identified the 2-amino group as critical for relaxation activity in intestinal smooth muscle, with the compounds showing a mechanism distinct from mebeverine by not affecting serotonin or Ca2+-dependent signaling pathways [1]. The replacement of –NH2 with –CONH2 in the target compound introduces a second HBD and a hydrogen-bond acceptor (HBA) carbonyl oxygen, expanding the potential interaction map within binding pockets. In the N-(phenylcarbamoyl)benzamide series, the carbamoyl oxygen was shown by molecular dynamics to form water-mediated hydrogen bonds with CHK1 active-site residues, contributing to the improved docking score relative to hydroxyurea [2]. The target compound's carbamoyl group is thus expected to engage a distinct, expanded set of target contacts compared to the 2-amino analog, which may translate into altered selectivity profiles across kinase or receptor panels.

Hydrogen bonding Pharmacophore modeling Target engagement

Synthetic Route via 2-Isocyanatobenzamide and 2-Phenethylamine Enables Modular Derivatization: Procedural Differentiation from Acyl Chloride-Based Benzamide Syntheses

The target compound is accessible via reaction of 2-phenethylamine with 2-isocyanatobenzamide, a route that proceeds through urea bond formation rather than the classical Schotten-Baumann benzoylation used for N-(phenylcarbamoyl)benzamide (benzoyl chloride + N-phenylurea, yielding 82% product) [1][2]. The isocyanate-based route offers two practical advantages for procurement and SAR studies: (i) it avoids the use of reactive acyl chlorides and the associated HCl by-product, simplifying purification; and (ii) it allows modular variation of the amine component (replacing 2-phenethylamine with substituted phenethylamines or heteroaryl ethylamines) to generate focused libraries from a common 2-isocyanatobenzamide intermediate. This synthetic accessibility distinguishes the compound from N-(2-carbamoylphenyl)benzamide (CAS 18543-22-1), which is typically prepared via benzoylation of 2-aminobenzamide and lacks the phenethyl extension, and from N-phenethylbenzamide (CAS 3278-14-6), which lacks the carbamoyl functionality altogether. The reported oxidation susceptibility of the phenethyl C–H bonds (reaction with KMnO4 or H2O2) [2] also provides a handle for late-stage functionalization not available in fully aromatic N-phenyl analogs.

Synthetic chemistry Isocyanate coupling Modular derivatization

N-(2-Carbamoylphenyl)-2-phenethylbenzamide: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Anticancer Lead Optimization Programs Targeting CHK1-Dependent or Cervical Cancer Cell Lines

For laboratories prosecuting CHK1 kinase inhibitors or evaluating cytotoxicity against HeLa cell models, this compound serves as a scaffold that combines the ortho-carbamoyl pharmacophore implicated in CHK1 binding (docking rerank score −72.0603 kcal/mol for the N-(phenylcarbamoyl)benzamide analog [1]) with a phenethyl lipophilic tail for enhanced membrane penetration. Procurement of this specific compound, rather than N-(2-carbamoylphenyl)benzamide (CAS 18543-22-1), is justified when the experimental design requires intracellular target engagement in cell-based assays where passive permeability is rate-limiting. Users should benchmark against hydroxyurea (IC80 = 4.3 mM in HeLa MTT [1]) as a negative control and consider head-to-head comparison with the des-phenethyl analog to isolate the contribution of the lipophilic extension.

Structure-Activity Relationship (SAR) Studies Exploring Carbamoyl-to-Amino Pharmacophore Swaps in Smooth Muscle Relaxation

In programs investigating gastrointestinal or vascular smooth muscle relaxation, this compound provides a direct comparator to the 2-amino-N-phenethylbenzamide series, which demonstrated mebeverine-like spasmolytic activity without affecting serotonergic or Ca2+-dependent pathways [2]. The quantitative differentiation lies in the hydrogen-bond donor count (3 HBD for the target carbamoyl compound vs. 2 HBD for the 2-amino analog ), enabling systematic exploration of how incremental H-bond capacity modulates target selectivity and tissue-specific relaxation profiles. Procurement of both the target compound and its 2-amino counterpart as a matched pair is recommended for rigorous SAR dissection.

Modular Library Synthesis via Isocyanate Coupling for Phenethylamine Diversification

Synthetic chemistry groups seeking to generate focused benzamide libraries should prioritize this scaffold for its compatibility with the 2-isocyanatobenzamide + amine coupling route [3]. Unlike the benzoyl chloride route used for N-(phenylcarbamoyl)benzamide (82% yield benchmark [1]), the isocyanate method avoids HCl generation and enables parallel diversification of the phenethylamine component. The target compound thus serves as both a screening hit and a synthetic gateway to dozens of analogs via substitution of 2-phenethylamine with commercially available substituted phenethylamines, heteroaryl ethylamines, or chiral α-substituted phenethylamines.

Negative Control Selection for Carbamoyl Pharmacophore Validation in Anticancer Assays

In experiments designed to validate the necessity of the ortho-carbamoyl group for cytotoxic activity, N-(2-carbamoylphenyl)-2-phenethylbenzamide should be paired with N-phenethylbenzamide (CAS 3278-14-6) as the matched negative control lacking the carbamoyl functionality . The predicted XLogP difference of approximately 0.5–1.0 log units between the two compounds is modest enough to attribute potency differences primarily to the carbamoyl pharmacophore rather than to nonspecific lipophilicity-driven membrane accumulation. This controlled comparison is essential for deconvoluting target-specific activity from nonspecific cytotoxic effects.

Quote Request

Request a Quote for N-(2-carbamoylphenyl)-2-phenethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.